4-(1-Butoxypropoxy)phenol
Description
Contextualization within the Broader Field of Phenolic Compound Chemistry
Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a fundamental class of organic molecules. wikipedia.orgbyjus.com Their chemistry is rich and varied, owing to the interplay between the aromatic ring and the hydroxyl functionality. The hydroxyl group imparts characteristic acidity to phenols and directs electrophilic aromatic substitution. byjus.comresearchgate.net Phenolic ethers, a significant subclass of phenolic compounds, are formed when the hydrogen of the phenolic hydroxyl group is replaced by an alkyl or aryl group. wikipedia.org This modification from a hydroxyl to an ether linkage significantly alters the compound's physical and chemical properties, such as reducing its hydrogen-bonding capability and modifying its reactivity. wikipedia.org
The parent compound, 4-butoxyphenol (B117773), serves as a simpler structural analog and is a known intermediate in various synthetic applications, including the preparation of liquid crystals. nih.govchemicalbook.com The introduction of an additional propoxy group to the butyl chain, as seen in 4-(1-butoxypropoxy)phenol, adds a layer of structural complexity and introduces a chiral center, further diversifying its potential chemical interactions and applications.
Significance of Aryl Alkyl Ether Architectures in Contemporary Organic Synthesis
Aryl alkyl ethers are not merely laboratory curiosities; they are integral components in a vast array of functional molecules. thieme-connect.de This structural motif is found in pharmaceuticals, agrochemicals, fragrances, and advanced materials. thieme-connect.de The ether linkage, while generally stable, can be strategically cleaved, allowing aryl alkyl ethers to serve as protecting groups for phenols during complex multi-step syntheses. acs.org
The synthesis of aryl alkyl ethers is a cornerstone of modern organic chemistry. thieme-connect.de Classical methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, remain widely used. wikipedia.orggoogle.com More contemporary approaches include the Mitsunobu reaction and various transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which have expanded the scope and efficiency of aryl alkyl ether synthesis. thieme-connect.deacs.org The development of new and milder methods for constructing the C–O bond of aryl alkyl ethers continues to be an active area of research, driven by the demand for more efficient and selective synthetic routes to complex molecules. researchgate.netresearchgate.net
Rationale for Comprehensive Structural and Mechanistic Investigations of this compound
A thorough investigation into the structure and reaction mechanisms of this compound is warranted for several reasons. The presence of both a phenolic hydroxyl group and a complex ether linkage within the same molecule presents opportunities for selective functionalization. Understanding the relative reactivity of these sites is crucial for its controlled use in synthesis.
Furthermore, the acetal-like nature of the "butoxypropoxy" substituent suggests potential for unique reactivity, including acid-catalyzed hydrolysis or exchange reactions. Mechanistic studies can elucidate the pathways of these transformations, providing valuable insights for synthetic planning and reaction optimization. The chirality introduced by the 1-butoxypropoxy group also invites stereoselective studies, which are of paramount importance in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and materials science.
Detailed spectroscopic and computational analyses are essential to fully characterize the three-dimensional structure and electronic properties of this compound. Such studies can reveal subtle conformational preferences and electronic effects that govern its reactivity. Insights gained from these investigations can contribute to a deeper understanding of the structure-property relationships within the broader family of phenolic ethers and inform the design of new molecules with tailored functionalities.
Data and Research Findings
To facilitate a deeper understanding, the following tables summarize key data and research findings related to phenolic compounds and their synthesis.
Table 1: Physicochemical Properties of Related Phenolic Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Phenol (B47542) | Phenol | C₆H₆O | 94.11 | 40.5 | 181.7 |
| 4-Butoxyphenol | 4-Butoxyphenol | C₁₀H₁₄O₂ | 166.22 | 65-66 | - |
Data sourced from PubChem and ChemicalBook. nih.govchemicalbook.com
Table 2: Common Synthetic Methods for Aryl Alkyl Ethers
| Reaction Name | Description | Key Reagents |
| Williamson Ether Synthesis | Reaction of a phenoxide with a primary alkyl halide. | Phenol, Strong Base (e.g., NaOH, NaH), Alkyl Halide |
| Mitsunobu Reaction | A redox-condensation reaction of an alcohol and a nucleophile (phenol) using a phosphine (B1218219) and an azodicarboxylate. | Phenol, Alcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) |
| Buchwald-Hartwig Amination (for ethers) | Palladium-catalyzed cross-coupling of an aryl halide or triflate with an alcohol. | Aryl Halide/Triflate, Alcohol, Palladium Catalyst, Ligand, Base |
| Ullmann Condensation | Copper-catalyzed reaction of an aryl halide with an alcohol. | Aryl Halide, Alcohol, Copper Catalyst, Base |
Information compiled from various sources on organic synthesis. wikipedia.orgthieme-connect.deacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
923035-46-5 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(1-butoxypropoxy)phenol |
InChI |
InChI=1S/C13H20O3/c1-3-5-10-15-13(4-2)16-12-8-6-11(14)7-9-12/h6-9,13-14H,3-5,10H2,1-2H3 |
InChI Key |
WKKQSNVWXBKGAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CC)OC1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 1 Butoxypropoxy Phenol and Analogous Aryl Alkyl Ethers
Direct Alkylation Strategies for Phenolic Ether Formation
Direct alkylation of phenols is a primary method for forming aryl alkyl ethers. This approach involves the reaction of a phenol (B47542) with an appropriate alkylating agent.
O-Alkylation of Phenolic Compounds with Alkylating Agents
The O-alkylation of phenols is a fundamental reaction for the synthesis of aryl alkyl ethers. semanticscholar.org A common method is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. mdpi.comresearchgate.net For the synthesis of a compound like 4-(1-butoxypropoxy)phenol, this would involve the reaction of hydroquinone (B1673460) with an appropriate butoxypropoxy halide. Variations of this reaction can be performed under phase transfer catalysis conditions, which can improve reaction efficiency. medcraveonline.com
Alternative alkylating agents to alkyl halides can also be employed. For instance, dimethyl carbonate, in the presence of a base like potassium carbonate, can be used for the O-methylation of phenols. google.com The use of quaternary ammonium (B1175870) salts, such as tetramethylammonium (B1211777) chloride, has also been reported for the O-methylation of phenolic compounds. chem-soc.si Another approach involves the use of alcohols as alkylating agents in the presence of an acid catalyst. google.com For example, hydroquinone can be reacted with alcohols in the presence of a catalytic mixture of a strong acid, a halogen or hydrohalic acid, and hydrogen peroxide to produce mono-ethers of hydroquinone. google.com
The choice of solvent can significantly impact the reaction. Non-polar solvents like toluene (B28343) or o-xylene (B151617) have been shown to be effective in some Ullmann-type ether syntheses. umich.edu
Here is an interactive data table summarizing various O-alkylation methods for phenols:
Interactive Data Table: O-Alkylation Methods for Phenols| Alkylating Agent | Catalyst/Base | Reaction Conditions | Reference |
|---|---|---|---|
| Alkyl Halides | Base (e.g., K2CO3) | Phase Transfer Catalysis | medcraveonline.com |
| Dimethyl Carbonate | K2CO3 | 170-200°C | google.com |
| Tetramethylammonium Chloride | K2CO3 or NaOH | 150-160°C | chem-soc.si |
| Alcohols | Strong Acid, Halogen/Hydrohalic Acid, H2O2 | Varies | google.comgoogle.com |
| Aryl Halides | Copper (I) Catalysts | 100-140°C | umich.edu |
Regioselectivity and Stereochemical Control in Alkylation Reactions
Controlling the position of alkylation (regioselectivity) and the spatial orientation of the new bond (stereochemistry) is a critical aspect of synthesizing substituted phenols. The alkylation of a phenoxide ion can occur at the oxygen atom (O-alkylation) to form an ether, or at a carbon atom on the aromatic ring (C-alkylation). researchgate.netresearchgate.net The outcome of the reaction is influenced by several factors, including the solvent, counter-ion, and the nature of the alkylating agent. researchgate.netresearchgate.net
Theoretical studies using density functional theory (DFT) have shown that O-alkylation is often the kinetically controlled product, while C-alkylation is thermodynamically favored. researchgate.net The choice of solvent plays a crucial role; for example, strong hydrogen bond donor solvents can favor C-alkylation. researchgate.net In supercritical water, the regioselectivity of phenol alkylation can be controlled by manipulating the water density. rsc.org
Acid catalysts can also direct the regioselectivity of phenol alkylation with alkenes. rsc.org For instance, rhenium complexes have been used to catalyze the regioselective ortho- or para-alkylation of phenols with terminal alkenes. acs.org The use of certain solid catalysts, like indium chloride on aluminum-pillared bentonite, has been shown to provide high yields for O-alkylation. chula.ac.th
Stereochemical control is particularly important when the alkylating agent or the phenol contains chiral centers. Rhodium(II)-catalyzed carbenoid insertion into the O-H bond of glycosides has been demonstrated as a method for site- and stereoselective O-alkylation. nih.gov
Multi-step Synthetic Approaches to Structurally Related Phenolic Ethers
For more complex aryl alkyl ethers or when direct alkylation is not feasible, multi-step synthetic strategies are employed. These can involve the use of protecting groups, specialized coupling reactions, or the construction of the aromatic ring itself.
Etherification via Protection-Deprotection Sequences (e.g., of Hydroquinone Derivatives)
The synthesis of differentially substituted hydroquinones often requires the use of protecting groups to selectively functionalize one of the hydroxyl groups. nih.gov A common strategy involves the mono-protection of hydroquinone, followed by alkylation of the free hydroxyl group, and subsequent deprotection. For example, the monoacetate of hydroquinone can be prepared and then alkylated. rsc.org Another approach is the selective monoetherification of hydroquinone, which can be achieved using catalytic amounts of sodium nitrite (B80452) under acidic conditions. researchgate.net
Various protecting groups can be employed, such as the methoxymethyl (MOM) group, which can be selectively removed under specific conditions. researchgate.net The choice of protecting group is critical to ensure it can be removed without affecting other functional groups in the molecule. The synthesis of 2,6-dimethoxyhydroquinone derivatives has been achieved through regioselective routes involving the formation of 1-O-alkyl and 4-O-aryl ethers. rsc.org
The following table outlines a general protection-deprotection sequence for hydroquinone:
Interactive Data Table: Protection-Deprotection Sequence for Hydroquinone| Step | Reagents and Conditions | Purpose | Reference |
|---|---|---|---|
| 1. Mono-protection | e.g., Acetic anhydride, pyridine | To protect one hydroxyl group | rsc.org |
| 2. Alkylation | Alkylating agent, base | To introduce the desired alkyl group | nih.gov |
| 3. Deprotection | e.g., Hydrolysis | To remove the protecting group | researchgate.net |
Ullmann-type and Related Coupling Reactions for Aryl Ether Linkages
The Ullmann condensation is a classic copper-catalyzed reaction used to form aryl ethers from an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org This reaction is a type of cross-coupling reaction and has been a cornerstone in the synthesis of diaryl ethers and aryl alkyl ethers. nih.govresearchgate.net Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org
Modern advancements have led to the development of more efficient catalytic systems. The use of soluble copper catalysts and various ligands, such as bipyridyl complexes, has enabled these reactions to proceed under milder conditions with lower catalyst loadings. wikipedia.orgorganic-chemistry.orgacs.org These improved methods tolerate a wider range of functional groups. organic-chemistry.org The Ullmann reaction can be used for both the formation of C-O bonds in ethers and C-N bonds in amines. nih.gov
The choice of solvent, base, and catalyst is crucial for the success of the Ullmann reaction. umich.edu For instance, non-polar solvents like toluene have been found to be effective, and the choice of base can have a significant impact on the yield. umich.edu The reaction can also be performed on solid-phase, which can be advantageous in combinatorial chemistry. acs.org
Construction of Phenolic Fragments through Cyclization and Metathesis Reactions
Another approach involves the cyclization of 1,3-dicarbonyl compounds with dimethyl sulfoxide (B87167) (DMSO) as a methylene (B1212753) source, catalyzed by copper sulfate. researchgate.net Oxidative cyclization of phenol derivatives, mediated by hypervalent iodine reagents, is another method for constructing polycyclic compounds containing a phenol moiety. mdpi.com Furthermore, cascade reactions involving the ring-opening of donor-acceptor cyclopropanes followed by cyclization have been developed for the synthesis of naphthalenes, which can contain phenolic groups. nih.gov The Claisen rearrangement followed by RCM has also been utilized to synthesize benzofurans from phenols. researchgate.net
The following table summarizes different cyclization and metathesis approaches for phenol synthesis:
Interactive Data Table: Cyclization and Metathesis Reactions for Phenol Synthesis| Method | Key Reagents/Catalysts | Precursors | Reference |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Ruthenium catalysts (e.g., Grubbs' catalyst) | Trienones | acs.orgorganic-chemistry.org |
| Cyclization with DMSO | CuSO4·5H2O | 1,3-Dicarbonyl compounds | researchgate.net |
| Oxidative Cyclization | Hypervalent iodine reagents | Phenol derivatives | mdpi.com |
| Cascade Ring-Opening/Cyclization | Lewis acid, 3,4,5-trimethylphenol | Donor-acceptor cyclopropanes | nih.gov |
| Claisen Rearrangement/RCM | - | Allyl phenyl ethers | researchgate.net |
Functional Group Transformations as Precursors to the Butoxypropoxy Moiety
The synthesis of complex aryl alkyl ethers such as this compound often involves multi-step strategies wherein precursor molecules are modified through various functional group transformations. These transformations are designed to introduce the constituent parts of the final ether structure in a controlled and efficient manner. Key among these strategies are the oxidation of thioether precursors to create reactive intermediates and the direct introduction of alkoxy chains onto a phenolic core via nucleophilic substitution.
Oxidation of Thioether Precursors to Sulfonyl Derivatives
The conversion of a thioether (sulfide) to a sulfonyl derivative (sulfone) is a critical transformation in organic synthesis. jchemrev.com The thioether functional group can be readily converted to the corresponding sulfoxide or sulfone. jchemrev.com This oxidation enhances the leaving group ability of the sulfur-containing moiety, facilitating subsequent nucleophilic substitution reactions to form C-O bonds, though this application is less common than their use in other areas of medicinal chemistry. The oxidation of thioethers to sulfones is a well-established and versatile reaction. jchemrev.com
The most common approach for synthesizing sulfones is the direct oxidation of the corresponding thioether. jchemrev.com A wide array of oxidizing agents and reaction conditions have been reported for this transformation. jchemrev.com Historically, this was achieved using high-valent metal reagents, but these have been largely superseded by more environmentally benign oxidants like hydrogen peroxide (H₂O₂) and catalytic methods using O₂ or air as the terminal oxidant. acsgcipr.org
The choice of oxidant and conditions allows for selectivity, either stopping at the sulfoxide stage or proceeding to the full oxidation to the sulfone. acsgcipr.org For the synthesis of sulfones, an excess of the oxidizing agent is often employed. jchemrev.com Various substituted sulfides, including those with sensitive functional groups like alcohols, esters, and aldehydes, can be successfully oxidized to the corresponding sulfones in good to excellent yields. researchgate.net
Several catalytic systems have been developed to improve the efficiency and selectivity of thioether oxidation. For instance, titanosilicate zeolites and carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) have been shown to be effective heterogeneous catalysts for the oxidation of both alkyl and aryl sulfides to sulfones using 30% H₂O₂. researchgate.net A key advantage of these systems is the ease of catalyst recovery and recycling, with water being the only byproduct. researchgate.net
| Catalyst/Reagent | Oxidant | Substrate Type | Solvent | Key Features | Citation |
|---|---|---|---|---|---|
| MWCNTs-COOH | 30% H₂O₂ | Alkyl and Aryl Sulfides | Solvent-free | Heterogeneous, recyclable catalyst; reaction at room temperature; selective formation of sulfones. | researchgate.net |
| Sulfamic acid | H₂O₂ | Various substituted sulfides | - | Mild, efficient, and selective method; tolerates sensitive functional groups. | researchgate.net |
| Ti-MWW zeolite | H₂O₂ (2.5 equiv.) | Sulfides | Solvent-free | Direct oxidation to sulfones in high yields; recyclable catalyst. | researchgate.net |
| Ru complex | - | Thioethers | - | Catalytic oxidation to sulfones. | nih.gov |
Introduction of Alkoxy Chains via Nucleophilic Substitution Reactions
A cornerstone of aryl alkyl ether synthesis is the nucleophilic substitution reaction, with the Williamson ether synthesis being the most prominent example. byjus.comwikipedia.org This reaction, developed by Alexander William Williamson in 1850, typically involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide through an Sₙ2 mechanism. wikipedia.org This method is broadly applicable for the preparation of both symmetrical and asymmetrical ethers. byjus.comwikipedia.org
In the context of synthesizing this compound and its analogs, the phenolic hydroxyl group is first deprotonated using a suitable base to form a more nucleophilic phenoxide ion. gordon.edu Phenols are significantly more acidic than typical alcohols, allowing for the use of bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). gordon.edu The resulting phenoxide then acts as a nucleophile, attacking an appropriate alkyl halide (e.g., 1-bromo-1-butoxypropane for the target molecule) to displace the halide and form the ether linkage. wikipedia.org
The synthesis of analogous compounds such as 4-butoxyphenol (B117773) from hydroquinone illustrates this principle effectively. google.com In one patented method, hydroquinone is reacted with butyl bromide in the presence of a carbonate base, which acts as an acid scavenger. google.com The reaction proceeds via nucleophilic attack of the phenoxide on the butyl bromide to yield 4-butoxyphenol. google.com To achieve mono-alkylation of hydroquinone, one of the hydroxyl groups can be protected, for instance with an acetyl group, before the etherification step. google.com The protecting group is then removed via hydrolysis to yield the final product. google.com
The reaction conditions for Williamson ether synthesis can be optimized for high yields. byjus.com Common solvents include acetonitrile (B52724) and N,N-dimethylformamide (DMF), and the reaction is typically conducted at temperatures ranging from 50-100 °C. byjus.com Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase. utahtech.edu
| Phenolic Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield | Citation |
|---|---|---|---|---|---|---|
| Hydroquinone | Butyl bromide | Potassium carbonate | Organic solvent | 4-Butoxyphenol | High | google.com |
| 4-Methylphenol (p-cresol) | Chloroacetic acid | 30% aq. NaOH | Water/Diethyl ether | 4-Methylphenoxyacetic acid | - | gordon.edu |
| 4-Ethylphenol | Methyl iodide | 25% aq. NaOH / TBAB | - | 4-Ethylanisole | - | utahtech.edu |
| Salicylaldehyde | Chloroacetic acid | Sodium hydroxide | - | (2-Formylphenoxy)acetic acid | - | wikipedia.org |
Chemical Reactivity and Transformation Pathways of 4 1 Butoxypropoxy Phenol
Reactions Involving the Phenolic Aromatic Ring System
The phenolic hydroxyl group significantly influences the reactivity of the benzene (B151609) ring. By donating a lone pair of electrons to the aromatic π-system, it increases the electron density of the ring, particularly at the ortho and para positions. byjus.comopenstax.orgsavemyexams.com This activation makes the ring highly nucleophilic and prone to electrophilic aromatic substitution. libguides.comlibretexts.org
Electrophilic aromatic substitution (EAS) is a hallmark reaction for phenols. dalalinstitute.commasterorganicchemistry.com The hydroxyl group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it. byjus.comksu.edu.sa In 4-(1-Butoxypropoxy)phenol, the para position is occupied by the ether substituent, meaning electrophilic attack will be predominantly directed to the ortho positions (positions 2 and 6). savemyexams.com
Phenols undergo halogenation with great facility, often without the need for a Lewis acid catalyst that is typically required for benzene. byjus.com The extent of halogenation is highly dependent on the solvent used. stackexchange.com
In Polar Solvents: When treated with bromine water (an aqueous solution of bromine), the high polarity of the solvent facilitates the ionization of both the phenol (B47542) to the more reactive phenoxide ion and the bromine molecule. stackexchange.comquora.com This leads to exhaustive substitution at all activated positions. For this compound, this would result in the formation of a white precipitate of 2,6-dibromo-4-(1-butoxypropoxy)phenol, and the bromine water would be decolourised. savemyexams.comquora.com
In Non-Polar Solvents: To achieve mono-substitution, the reaction is typically carried out in a less polar solvent, such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃), and at low temperatures. byjus.comstackexchange.com Under these conditions, this compound would be expected to yield primarily 2-bromo-4-(1-butoxypropoxy)phenol.
Selective Bromination: Specific methods have been developed for the selective para-bromination of phenols. google.com However, as the para-position is already substituted in the target molecule, these would not be applicable. Alternative methods, such as visible-light-induced photoredox catalysis, offer mild and efficient routes for bromination. nih.gov
Table 1: Expected Products of Bromination of this compound
| Reagent(s) | Solvent | Expected Major Product(s) |
| Br₂ | Water (polar) | 2,6-Dibromo-4-(1-butoxypropoxy)phenol |
| Br₂ | CS₂ (non-polar) | 2-Bromo-4-(1-butoxypropoxy)phenol |
Acylation of phenols can occur at two different sites: on the aromatic ring (C-acylation) or at the phenolic oxygen (O-acylation). ucalgary.ca
C-Acylation (Friedel-Crafts Acylation): This reaction involves the substitution of a hydrogen atom on the aromatic ring with an acyl group (R-C=O). It is an electrophilic aromatic substitution that requires an acylating agent (like an acyl chloride or anhydride) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). ucalgary.caorganic-chemistry.org The reaction is generally under thermodynamic control. ucalgary.ca For this compound, acylation would occur at the ortho positions, yielding 2-acyl-4-(1-butoxypropoxy)phenol. The resulting ketone product is deactivated towards further substitution. organic-chemistry.org
O-Acylation (Esterification): This reaction involves the acylation of the phenolic hydroxyl group to form an ester. It is a nucleophilic acyl substitution where the phenol acts as a nucleophile. ucalgary.ca This process is typically faster and kinetically controlled, often catalyzed by either a base (which deprotonates the phenol to a more nucleophilic phenoxide) or an acid (which protonates the acylating agent to make it more electrophilic). ucalgary.camdpi.com The reaction of this compound with acetic anhydride, for example, would yield 4-(1-butoxypropoxy)phenyl acetate. ksu.edu.sa
Table 2: C-Acylation vs. O-Acylation of this compound
| Reaction Type | Reagents | Product |
| C-Acylation | RCOCl, AlCl₃ | 2-Acyl-4-(1-butoxypropoxy)phenol |
| O-Acylation | (RCO)₂O, Base or Acid Catalyst | 4-(1-Butoxypropoxy)phenyl acetate |
The phenolic hydrogen is susceptible to abstraction by radicals, a process central to many biological and environmental transformation pathways. nih.gov High-energy species such as the hydroxyl radical (•OH), often generated in advanced oxidation processes, can react with phenols. nih.govresearchgate.net This can occur via two primary mechanisms: radical addition to the aromatic ring or hydrogen atom abstraction (HAT) from the phenolic -OH group. nih.gov
The HAT mechanism results in the formation of a phenoxy radical. dtu.dk This radical is stabilized by resonance, with the unpaired electron delocalized over the oxygen atom and the aromatic ring. The formation of this relatively stable phenoxy radical is a key step that can initiate further transformations, such as coupling or polymerization reactions. dtu.dkresearchgate.net
Phenols can undergo oxidative coupling reactions, where two phenolic units are joined together through the formation of new carbon-carbon or carbon-oxygen bonds. wikipedia.orgnih.gov These reactions often proceed via phenoxy radical intermediates and can be catalyzed by enzymes (like peroxidases) or metal complexes. dtu.dknih.gov
For this compound, the generated phenoxy radical could couple with another radical. Since the para position is blocked, C-C coupling would likely occur at the ortho positions, leading to the formation of biphenol structures. C-O coupling would result in the formation of a diaryl ether. If the product of the initial coupling still contains reactive sites, further reactions can occur, leading to the formation of oligomers and polymers. scispace.com This principle is the basis for the synthesis of phenolic resins, such as those derived from the condensation of phenols with formaldehyde. mlsu.ac.in The bulky 4-(1-butoxypropoxy) group may introduce significant steric hindrance, potentially influencing the regioselectivity and feasibility of these coupling reactions compared to simpler phenols.
Electrophilic Aromatic Substitution Reactions
Reactivity of the Ether Linkage
The ether linkage in this compound is not a simple aryl alkyl ether. Its structure, -O-CH(OC₄H₉)(C₂H₅), identifies it as an acetal (B89532). Acetal linkages are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.
In contrast to a simple aryl ether like anisole, where the aryl-oxygen bond is very stable and cleavage occurs at the alkyl-oxygen bond, the acetal linkage in this compound is the more reactive site. ksu.edu.sa Treatment with aqueous acid would likely lead to the hydrolysis of this group, cleaving the C-O bond of the acetal. This transformation would regenerate the parent aldehyde from which the acetal was derived and the corresponding alcohol. For this compound, acidic hydrolysis is expected to yield 4-hydroxybenzaldehyde (B117250) and butanol. This reactivity is a distinguishing feature compared to simple 4-alkoxyphenols.
Ether Cleavage Reactions (e.g., Hydrolysis, Transetherification)
The ether linkage in this compound is a key site for chemical transformation, particularly through cleavage reactions. As an aryl alkyl ether, the bond between the aromatic ring and the ether oxygen is significantly stronger than the bond between the oxygen and the alkyl chain. This difference in bond strength dictates the products of cleavage reactions.
Acidic Cleavage: The most common method for cleaving ethers involves treatment with strong acids, particularly hydrogen halides like hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.compearson.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, which makes it a better leaving group. masterorganicchemistry.com Subsequently, the halide anion acts as a nucleophile, attacking the less sterically hindered carbon of the alkyl portion of the ether in an SN2-type mechanism. libretexts.org For this compound, this would result in the formation of phenol and a corresponding halo-alkane derivative. The C(aryl)-O bond remains intact due to the high energy required to break it and the instability of the potential phenyl cation intermediate. pearson.comlibretexts.org
Hydrolysis: While ethers are generally stable in water, hydrolysis (cleavage by water) can be forced under specific conditions, such as with strong acids at high temperatures. masterorganicchemistry.comgoogle.com The expected course of degradation for similar phenolic ether compounds, for instance in biological systems, is hydrolysis to yield the parent phenol. who.int This process is critical for understanding the metabolic fate of such compounds.
Transetherification: This reaction involves the exchange of an alkyl or aryl group of an ether. While often used in synthesis, it can also be a transformation pathway. For instance, a transesterification-like mechanism has been observed in the decomposition of some complex phenolic derivatives under certain conditions. researchgate.net This suggests that under the right catalytic conditions, the butoxypropoxy group could potentially be exchanged.
| Reaction Type | Reagents/Conditions | Primary Products | Notes |
| Acidic Cleavage | Strong acids (HI, HBr), Heat | Phenol, 1-bromo-1-butoxypropane (or corresponding iodide) | Cleavage occurs at the Alkyl-Oxygen bond, not the Aryl-Oxygen bond. pearson.comlibretexts.org |
| Hydrolysis | H₃O⁺ (strong acid in water), Heat | Phenol, 1-Butoxy-1-propanol | Generally requires forcing conditions. masterorganicchemistry.com |
| Transetherification | Alcohol, Acid/Base Catalyst | New Ether, 1-Butoxy-1-propanol | Involves the exchange of the alkyl group. |
Susceptibility to Specific Reagents and Catalysts
The reactivity of this compound is highly dependent on the reagents and catalysts employed. These can be broadly categorized based on the part of the molecule they target.
Ether Cleavage Catalysts:
Strong Acids: As mentioned, HI and HBr are classic reagents for ether cleavage. masterorganicchemistry.com
Lewis Acids: Boron tribromide (BBr₃) is a powerful reagent for cleaving aryl alkyl ethers. organic-chemistry.org Combinations of Lewis acids like titanium tetrachloride (TiCl₄) with a reducing agent can also effect transformations of related functional groups. purdue.edu
Transition Metal Catalysts: While often used for forming C-O bonds, catalysts based on palladium (Pd), nickel (Ni), and copper (Cu) can also facilitate cleavage under certain reductive conditions. organic-chemistry.orgnih.govorganic-chemistry.org For example, a zirconium-catalyzed reductive cleavage has been shown to be effective for C-O bonds in similar structures. organic-chemistry.org
Aromatic Ring and Phenolic Group Catalysts: The phenolic hydroxyl group is a strongly activating, ortho- and para-directing substituent for electrophilic aromatic substitution. openstax.orglibretexts.org This makes the aromatic ring of this compound highly susceptible to reactions like halogenation, nitration, and Friedel-Crafts reactions, often without needing a strong catalyst. openstax.orguomustansiriyah.edu.iq
Oxidizing Agents: The phenol moiety can be oxidized to a quinone using reagents like Fremy's salt ((KSO₃)₂NO) or sodium dichromate (Na₂Cr₂O₇). openstax.orgwikipedia.org
Ozonation: In the presence of catalysts like zeolites, ozone can be used to effectively degrade phenolic compounds. mdpi.com
| Catalyst/Reagent Class | Specific Example(s) | Targeted Transformation | Reference |
| Strong Protic Acids | HI, HBr | Ether Cleavage | masterorganicchemistry.compearson.com |
| Lewis Acids | BBr₃, TiCl₄ | Ether Cleavage, Carbonyl Reduction | organic-chemistry.orgpurdue.edu |
| Transition Metals | Pd, Ni, Cu, Zr complexes | Ether Cleavage/Formation | organic-chemistry.orgnih.gov |
| Oxidizing Agents | Na₂Cr₂O₇, (KSO₃)₂NO | Phenol Oxidation to Quinone | openstax.orgwikipedia.org |
| Electrophiles | Br₂ in H₂O | Aromatic Halogenation | uomustansiriyah.edu.iq |
| Catalytic Ozonation | O₃, Zeolite catalyst | Degradation of Phenolic Ring | mdpi.com |
Transformations of the Butoxypropoxy Alkyl Chain
The butoxypropoxy alkyl chain, while generally less reactive than the phenol ring, can undergo specific transformations.
Oxidation and Reduction of Aliphatic Moieties
The aliphatic butoxypropoxy chain is susceptible to oxidation, though it generally requires strong conditions or specific catalysts.
Oxidation: Compounds with similar ether structures can be oxidized to form corresponding aldehydes or ketones. Heterogeneous oxidation by hydroxyl radicals (OH) is a known pathway for the chemical transformation of long-chain alkyl compounds in atmospheric chemistry, leading to sequential oxygenation. polyu.edu.hk This suggests that under specific oxidative stress, the alkyl chain of this compound could be functionalized.
Reduction: The aliphatic moieties of the butoxypropoxy chain are saturated and therefore generally not susceptible to reduction. Reduction would only be relevant if the chain contained double bonds, triple bonds, or other reducible functional groups. Reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) are typically used to reduce carbonyls or other unsaturated groups, not saturated alkyl chains.
Complex Formation with Metal Ions
The phenolic hydroxyl group and, to a lesser extent, the ether oxygens of this compound can act as ligands, enabling the formation of coordination complexes with various metal ions. mdpi.com This is a well-documented characteristic of phenolic compounds, leading to the formation of metal-phenolic networks (MPNs). nih.govnih.gov
The primary binding site is the phenolate (B1203915) group, formed upon deprotonation of the phenolic hydroxyl. The ether oxygens in the butoxypropoxy chain could also participate in chelation, potentially forming a more stable complex. The formation and stability of these complexes are often pH-dependent, as pH influences both the deprotonation of the phenol and the coordination state of the metal ion. nih.gov
Phenolic compounds are known to form complexes with a wide range of metal ions. mdpi.com
Potential Metal Ion Interactions with this compound
| Metal Ion | Potential Binding Sites | Significance | Reference |
|---|---|---|---|
| Fe(III), Fe(II) | Phenolate oxygen, ether oxygens | Formation of colored complexes; relevant to biological and environmental interactions. | mdpi.comnih.gov |
| Cu(II) | Phenolate oxygen, ether oxygens | Used in catalytic processes and formation of functional materials. | nih.govnih.gov |
| Al(III) | Phenolate oxygen | Important in pigment formation and biological systems. | mdpi.com |
| Zn(II) | Phenolate oxygen | Component of metal-phenolic networks. | nih.gov |
| Mn(II) | Phenolate oxygen | Used as a catalyst in oxidation reactions. | google.com |
Advanced Spectroscopic Characterization for Structural Confirmation of 4 1 Butoxypropoxy Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules in solution. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. For 4-(1-Butoxypropoxy)phenol, both one-dimensional and two-dimensional NMR experiments are invaluable.
Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic protons on the phenol (B47542) ring and the aliphatic protons of the butoxy and propoxy groups.
The aromatic protons typically appear as a set of doublets in the downfield region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating nature of the hydroxyl and ether groups.
The aliphatic portion of the spectrum is more complex, with signals corresponding to the various methylene (B1212753) (CH₂) and methyl (CH₃) groups. The proton on the carbon atom bonded to two oxygen atoms (the acetal (B89532) proton) is expected to have a distinct chemical shift, appearing as a triplet. The remaining protons of the butoxy and propoxy chains will exhibit characteristic splitting patterns (e.g., triplets and sextets) due to coupling with adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons (AA'BB' system) | 6.80 - 7.00 | d | 2H |
| Aromatic Protons (AA'BB' system) | 6.70 - 6.90 | d | 2H |
| O-CH-O | 5.20 - 5.40 | t | 1H |
| Ar-O-CH | 3.80 - 4.00 | t | 2H |
| O-CH₂-CH₂-CH₂-CH₃ | 3.40 - 3.60 | t | 2H |
| CH₂-CH₂-CH₃ (propoxy) | 1.60 - 1.80 | m | 2H |
| CH₂-CH₂-CH₂-CH₃ (butoxy) | 1.50 - 1.70 | m | 2H |
| CH₂-CH₂-CH₃ (butoxy) | 1.30 - 1.50 | m | 2H |
| CH₃ (propoxy) | 0.90 - 1.00 | t | 3H |
Note: This is a generalized prediction. Actual experimental values may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.
The aromatic carbons will appear in the downfield region (typically 110-160 ppm). The carbon atom attached to the hydroxyl group and the carbon attached to the ether oxygen will have characteristic chemical shifts due to the electronegativity of the oxygen atoms. The aliphatic carbons of the butoxy and propoxy groups will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-OH (aromatic) | 150 - 155 |
| C-O-CH (aromatic) | 150 - 155 |
| CH (aromatic) | 115 - 120 |
| O-CH-O | 100 - 105 |
| Ar-O-CH₂ | 65 - 70 |
| O-CH₂ (butoxy) | 65 - 70 |
| CH₂ (propoxy) | 30 - 35 |
| CH₂ (butoxy) | 30 - 35 |
| CH₂ (butoxy) | 18 - 22 |
| CH₃ (propoxy) | 13 - 15 |
Note: This is a generalized prediction. Actual experimental values may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbon atoms). For this compound, COSY would be used to trace the connectivity within the butoxy and propoxy chains and to confirm the coupling between adjacent aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. HMQC is essential for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups. In the FTIR spectrum of this compound, several characteristic absorption bands are expected.
A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will appear in the 2850-3100 cm⁻¹ region. The presence of the ether linkages (C-O-C) will be confirmed by strong absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (phenol) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy relies on the inelastic scattering of monochromatic light.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. measurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass to four or more decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. measurlabs.com
For this compound, with a chemical formula of C₁₃H₂₀O₃, the theoretical exact mass can be calculated using the most abundant isotopes of carbon, hydrogen, and oxygen. This high degree of accuracy is crucial for confirming the elemental composition and is a standard requirement for publications in chemical research.
Table 1: Theoretical Exact Mass Calculation for this compound
| Element | Isotopic Mass (Da) | Number of Atoms | Total Mass (Da) |
| Carbon (¹²C) | 12.0000 | 13 | 156.0000 |
| Hydrogen (¹H) | 1.0078 | 20 | 20.1560 |
| Oxygen (¹⁶O) | 15.9949 | 3 | 47.9847 |
| Total | 224.1412 |
An HRMS analysis of this compound would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with a mass-to-charge ratio very close to this theoretical value, typically within a few parts per million (ppm).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum of the fragments. unt.edu This fragmentation pattern provides valuable information about the compound's structure. The fragmentation of phenolic compounds often involves characteristic losses. koreascience.kr
In an MS/MS experiment, the molecular ion of this compound (m/z 224) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragments would reveal the connectivity of the butoxy and propoxy groups to the phenol ring. Expected fragmentation pathways would include:
Cleavage of the ether linkages: This is a common fragmentation pathway for ethers. The bond between the alkyl chain and the oxygen atom can break, as can the bond between the oxygen and the aromatic ring.
Loss of the butoxy group: This would result in a fragment ion corresponding to the loss of C₄H₉O.
Loss of the propoxy group: This would result in a fragment ion corresponding to the loss of C₃H₇O.
Cleavage of the butoxypropoxy side chain: Fragmentation can occur at various points along the C₇H₁₅O side chain.
Rearrangement reactions: Phenolic compounds can undergo rearrangements upon ionization.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 224.14 | 167.07 | C₄H₉ | Loss of the butyl group |
| 224.14 | 151.08 | C₄H₉O | Loss of the butoxy group |
| 224.14 | 123.04 | C₆H₅O | Cleavage of the ether bond at the aromatic ring |
| 224.14 | 109.06 | C₇H₁₅O | Loss of the entire butoxypropoxy side chain |
| 224.14 | 94.04 | C₈H₁₈O | Fragmentation leading to a phenol ion |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy measures the absorption of electromagnetic radiation in the ultraviolet and visible regions of the spectrum. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis
The aromatic ring in this compound acts as a chromophore, giving rise to characteristic absorption bands in the UV region. hnue.edu.vn The UV-Vis spectrum of a phenolic compound typically shows two main absorption bands: a primary band (E2-band) around 200-220 nm and a secondary band (B-band) around 250-280 nm. spcmc.ac.in The position and intensity of these bands can be influenced by the substituents on the aromatic ring and the solvent used. 9afi.com
The ether linkage at the para position to the hydroxyl group will influence the electronic transitions of the phenol chromophore. The non-bonding electrons on the ether oxygen can interact with the π-electron system of the benzene ring, typically causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect) compared to unsubstituted phenol.
Table 3: Expected UV-Vis Absorption Data for this compound in Ethanol
| Band | Expected λmax (nm) | Expected Molar Absorptivity (ε) | Transition |
| Primary (E2-band) | ~225 | ~9000 | π → π |
| Secondary (B-band) | ~285 | ~2500 | π → π |
The spectrum of the phenoxide ion, formed by deprotonation of the phenolic hydroxyl group in a basic solution, would show a significant bathochromic shift and a hyperchromic effect for both absorption bands due to the increased electron-donating ability of the negatively charged oxygen. spcmc.ac.in
X-ray Diffraction (XRD) for Single Crystal Structure Determination (if applicable)
If a suitable single crystal of this compound can be grown, XRD analysis would provide an unambiguous confirmation of its structure. The process involves irradiating the crystal with X-rays and analyzing the diffraction pattern produced. youtube.com This pattern is directly related to the arrangement of atoms within the crystal lattice. The resulting electron density map allows for the precise placement of each atom in the molecule.
The successful determination of the crystal structure would not only confirm the connectivity of the atoms but also reveal details about the conformation of the flexible butoxypropoxy side chain and the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, in the solid state.
Computational and Theoretical Investigations of 4 1 Butoxypropoxy Phenol
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide profound insights into the intrinsic properties of 4-(1-Butoxypropoxy)phenol at the molecular level. These computational methods allow for the detailed examination of its geometry, electronic landscape, and spectroscopic characteristics.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pk For flexible molecules like this compound, which possesses several rotatable bonds in its butoxypropoxy side chain, a thorough conformational analysis is crucial. pjbmb.org.pk This process involves identifying various low-energy conformers and understanding their relative stabilities. conflex.netmdpi.com
| Parameter | Calculated Value (Å) |
| C2 – C3 Bond Length | 1.392 ijaemr.com |
| C3 – H8 Bond Length | 1.084 ijaemr.com |
| C4 – H9 Bond Length | 1.082 ijaemr.com |
| C5 – H10 Bond Length | 1.081 ijaemr.com |
| C2 – O12 Bond Length | 1.367 ijaemr.com |
This data is based on calculations for the parent phenol (B47542) molecule and serves as an approximation for the phenolic part of this compound.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
The electronic structure of this compound dictates its reactivity and intermolecular interactions. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).
The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. semanticscholar.org A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For phenolic compounds, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom, indicating their capacity to donate electrons. semanticscholar.orgresearchgate.net The LUMO, conversely, represents the ability to accept electrons. The butoxypropoxy substituent, being an electron-donating group, is expected to influence the HOMO-LUMO gap of the phenol ring. DFT calculations are widely used to compute these orbital energies and the resulting gap. semanticscholar.orgnih.gov
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP maps the electrostatic potential onto the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netnih.gov For this compound, the MEP would likely show a negative potential around the phenolic oxygen atom and the aromatic ring, highlighting these areas as potential sites for interaction with electrophiles. ijaemr.comresearchgate.net The MEP is a real physical property that can be determined both computationally and experimentally. mdpi.comdtic.mil
Table 2: Conceptual HOMO-LUMO Data for Substituted Phenols Note: This table is illustrative and based on general principles for substituted phenols, as specific values for this compound were not found. The actual values would be calculated using DFT methods.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Phenol | ~ -8.5 researchgate.net | ~ -1.0 researchgate.net | ~ 7.5 researchgate.net |
| Substituted Phenol (with electron-donating group) | Higher than Phenol | Slightly Higher than Phenol | Smaller than Phenol |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound.
NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. psu.educhemaxon.com These predictions are valuable for assigning experimental spectra and confirming the molecular structure. chemaxon.com The accuracy of these predictions depends on the chosen computational method and basis set, and often benefits from being performed in a simulated solvent environment to mimic experimental conditions. psu.edu For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the phenol ring, as well as the butoxypropoxy side chain.
Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. core.ac.uknih.gov The calculated frequencies correspond to the normal modes of vibration. core.ac.uk It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, as the harmonic approximation used in calculations often overestimates vibrational frequencies. core.ac.ukumn.edu The predicted spectrum can help in assigning the various vibrational modes, such as the characteristic O-H stretch of the phenol group, the aromatic C-H stretches, and the vibrations associated with the ether linkages in the side chain. ijaemr.com
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the aromatic ring. scirp.orgdocbrown.info The nature of the substituent on the phenol ring influences the energy of these transitions and thus the position of the absorption bands. docbrown.info
Table 3: Representative Theoretical Vibrational Frequencies for Phenol Moiety Note: This table is based on DFT calculations for phenol and serves as a reference. Specific frequencies for this compound would be influenced by the butoxypropoxy group. Scaling factors are often applied to improve agreement with experimental data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H Stretch | ~3875 (overestimated) ijaemr.com |
| Aromatic C-H Stretch | 3050 - 3150 core.ac.uk |
| C-O Stretch | ~1280 ijaemr.com |
| O-H In-plane Bend | ~1193 ijaemr.com |
| Aromatic Ring Stretch | 1400 - 1625 researchgate.net |
Mechanistic Studies through Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into reaction pathways, transition states, and the nature of reactive intermediates that are often difficult to study experimentally. sumitomo-chem.co.jpyork.ac.uk
Elucidation of Reaction Pathways and Transition States for Syntheses and Transformations
The synthesis of this compound and its subsequent chemical transformations can be modeled computationally to understand the underlying reaction mechanisms. This involves mapping the potential energy surface of the reaction, which connects reactants to products via transition states. sumitomo-chem.co.jp
Reaction Pathways: Computational methods can be used to explore different possible routes for a reaction. For instance, in the synthesis of this compound, which likely involves the reaction of hydroquinone (B1673460) with a butoxypropoxy-containing electrophile, different mechanistic possibilities (e.g., SN1 vs. SN2 type reactions at the side chain precursor) could be evaluated. DFT calculations can determine the energy profile of each pathway, helping to identify the most energetically favorable route. rsc.org
Transition States: A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy barrier between reactants and products on a reaction coordinate diagram. masterorganicchemistry.comopenstax.org Locating the geometry and energy of transition states is a key goal of mechanistic studies. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. sumitomo-chem.co.jp Computational software can search for and optimize transition state structures, providing detailed information about bond breaking and bond forming processes. sumitomo-chem.co.jp For reactions involving this compound, such as its oxidation, computational modeling could identify the transition state structures for various steps, revealing how the reaction proceeds. rsc.org
Simulation of Reaction Intermediates
Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. york.ac.uk They correspond to local energy minima on the reaction energy profile. masterorganicchemistry.com While some intermediates are stable enough to be isolated, many are highly reactive and short-lived. york.ac.ukuni-koeln.de
Computational chemistry allows for the in-silico "trapping" and characterization of these fleeting species. york.ac.uk By optimizing the geometry of a proposed intermediate, its stability and electronic properties can be assessed. uni-koeln.de For example, in the oxidation of phenolic compounds, radical intermediates such as phenoxy radicals are often formed. researchgate.net Computational simulations can provide the optimized structure, spin density distribution, and other properties of the 4-(1-butoxypropoxy)phenoxy radical. This information is crucial for understanding the subsequent steps of the reaction, such as dimerization or further oxidation. researchgate.net Similarly, if the synthesis involves carbocationic or other reactive intermediates, their structures and stabilities can be computationally investigated to support or refute a proposed mechanism. uni-koeln.de
Molecular Dynamics Simulations of this compound
Conformational Flexibility of the Butoxypropoxy Chain
The butoxypropoxy chain of this compound is a key determinant of its physical and chemical properties, and its flexibility is a subject of significant theoretical interest. The chain consists of a series of single bonds, including carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, around which rotation can occur. This rotational freedom gives rise to a multitude of possible conformations, each with a specific energy level.
Computational studies on similar alkoxy chains reveal that the presence of ether oxygen atoms generally increases the flexibility of the chain compared to their alkyl counterparts. researchgate.netrsc.org This increased flexibility stems from the lower rotational energy barriers around C-O bonds compared to C-C bonds and the introduction of additional rotational degrees of freedom. The conformational state of the butoxypropoxy chain is not static but rather a dynamic equilibrium of various conformers. The relative populations of these conformers are dictated by their respective energies, with lower energy conformations being more populated.
To illustrate the potential conformational states, a simplified analysis of the key dihedral angles within the butoxypropoxy chain can be considered. The following table, based on general principles of conformational analysis of alkyl and ether chains, outlines the primary rotational sites and the likely low-energy conformations. organicchemistrytutor.comlibretexts.org
| Dihedral Angle | Description | Likely Low-Energy Conformations |
| C(aromatic)-O-C-C | Rotation around the ether linkage to the phenyl ring | The orientation of the butoxypropoxy group relative to the phenol ring will be influenced by steric interactions with the ortho-hydrogens of the ring. |
| O-C-O-C | Rotation around the central ether oxygen of the propoxy group | Gauche and anti conformations are expected, with the anti conformation generally being of lower energy. |
| C-C-C-C (in butoxy) | Rotation within the butyl group | Staggered conformations (anti and gauche) are significantly more stable than eclipsed conformations. The anti conformation is typically the global minimum. |
| C-O-C-C (in propoxy) | Rotation within the propoxy group | Similar to the butyl group, staggered conformations will be favored. |
The dynamic nature of the butoxypropoxy chain means that it can readily adapt its conformation in response to changes in its environment, such as solvent polarity or interactions with other molecules. This conformational adaptability is a crucial aspect of its function in various applications.
Interaction Dynamics in Complex Systems
The interaction of this compound with its environment is largely governed by the interplay of its phenolic headgroup and its flexible butoxypropoxy tail. MD simulations of similar phenolic compounds and phenol ethers in complex systems, such as lipid bilayers and polymer matrices, provide valuable insights into the likely behavior of this molecule. nih.govmodares.ac.iraip.org
In an aqueous environment, the hydroxyl group of the phenol ring can act as both a hydrogen bond donor and acceptor, leading to interactions with water molecules. nih.gov The butoxypropoxy chain, being more hydrophobic, will tend to avoid water. This amphipathic nature suggests that in heterogeneous systems, such as an oil-water interface or a lipid membrane, this compound would adopt a specific orientation.
MD simulations of phenols in lipid bilayers have shown that these molecules typically insert into the membrane with the hydroxyl group oriented towards the polar headgroup region of the lipids, where it can form hydrogen bonds with the phosphate (B84403) and glycerol (B35011) groups. nih.gov The hydrophobic tail, in this case, the butoxypropoxy chain, would then extend into the hydrophobic core of the bilayer, interacting with the lipid acyl chains.
The flexibility of the butoxypropoxy chain would allow it to adopt conformations that maximize favorable van der Waals interactions with the surrounding lipid chains, while minimizing steric clashes. The presence of the ether linkages could also influence the local ordering of the lipid chains. researchgate.net
The interaction dynamics can be summarized by considering the primary interaction sites and their likely partners in a biological membrane context:
| Molecular Region of this compound | Primary Interaction Type | Likely Interaction Partners in a Lipid Bilayer |
| Phenolic -OH group | Hydrogen Bonding | Water, Phosphate groups of lipids, Glycerol backbone of lipids |
| Aromatic Ring | π-stacking, Hydrophobic interactions | Aromatic residues of membrane proteins, Cholesterol |
| Butoxypropoxy Chain | van der Waals forces, Hydrophobic interactions | Acyl chains of lipids |
Furthermore, in systems like polymer membranes, the presence of phenolic compounds can influence the fractional free volume and the mobility of the polymer chains. modares.ac.ir The specific interactions between the phenol and the polymer, such as Lewis acid-base interactions, can affect the transport properties of gases or other small molecules through the membrane. modares.ac.ir It is conceivable that this compound could similarly modulate the properties of polymer-based systems through a combination of hydrogen bonding from its phenolic head and the conformational dynamics of its flexible tail.
Structure Reactivity and Structure Property Relationships of 4 1 Butoxypropoxy Phenol
Impact of the 1-Butoxypropoxy Substituent on Phenolic Reactivity
The 1-butoxypropoxy group, an ether substituent, significantly modulates the reactivity of the phenolic ring and the hydroxyl group. Ether groups are classified as activating groups in the context of electrophilic aromatic substitution. masterorganicchemistry.com This is due to the presence of lone pairs on the ether oxygen atom, which can be delocalized into the benzene (B151609) ring through resonance (a positive mesomeric effect). This donation of electron density increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than unsubstituted phenol (B47542).
The activating influence is most pronounced at the ortho and para positions relative to the substituent. Since the 1-butoxypropoxy group is in the para position, it strongly activates the two ortho positions (positions 2 and 6) for electrophilic attack.
Conversely, the electron-donating nature of the alkoxy substituent affects the acidity of the phenolic proton. By donating electron density into the ring, the substituent slightly destabilizes the resulting phenoxide anion formed upon deprotonation. fiveable.me This makes the O-H bond stronger and the proton harder to remove compared to unsubstituted phenol. Consequently, 4-(1-Butoxypropoxy)phenol is expected to be a weaker acid than phenol itself, though still significantly more acidic than aliphatic alcohols. fiveable.me
| Compound | pKa (Predicted/Experimental) | Effect of Substituent on Acidity |
|---|---|---|
| Phenol | ~10.0 | Reference |
| 4-Butoxyphenol (B117773) | ~10.3 | Decreased acidity due to electron-donating butoxy group |
| This compound | Predicted to be slightly higher than 10.3 | Decreased acidity due to electron-donating 1-butoxypropoxy group |
Stereochemical Influences of the Chiral Center in the Butoxypropoxy Moiety
A key structural feature of this compound is the presence of a chiral center within the butoxypropoxy substituent. The carbon atom bonded to the butoxy group's oxygen, the phenoxy group's oxygen, a methyl group, and a hydrogen atom is a stereocenter.
This chirality means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers:
(R)-4-(1-Butoxypropoxy)phenol
(S)-4-(1-Butoxypropoxy)phenol
The existence of these stereoisomers implies that a racemic mixture of the compound will be optically inactive, but the individual enantiomers would rotate plane-polarized light. The stereochemistry can have significant implications in chiral environments, such as interactions with biological systems (e.g., enzymes, receptors) or in asymmetric synthesis, where one enantiomer may react differently or at a different rate than the other.
| Feature | Description |
|---|---|
| Chiral Center | The carbon atom in the propoxy chain: -O-C H(CH₃)-O- |
| Substituents on Chiral Center | 1. Butoxy group (-OCH₂CH₂CH₂CH₃) |
| 2. 4-Hydroxyphenoxy group (-OC₆H₄OH) | |
| 3. Methyl group (-CH₃) | |
| 4. Hydrogen atom (-H) | |
| Resulting Isomers | A pair of enantiomers: (R) and (S) |
| Predicted Property | Individual enantiomers are expected to be optically active. |
Comparative Analysis of Reactivity with Simpler Phenolic Ethers (e.g., 4-Butoxyphenol)
When comparing this compound with a simpler analogue like 4-butoxyphenol, the primary difference lies in the steric bulk of the para-substituent rather than in their electronic effects. Both the butoxy and the 1-butoxypropoxy groups are alkoxy substituents and thus exert a similar electron-donating effect on the aromatic ring. fiveable.mesolubilityofthings.com
The 1-butoxypropoxy group, however, is significantly larger and more sterically demanding due to its branching and greater length. This increased steric hindrance can influence the rates of certain reactions.
Reactions at the Phenolic Hydroxyl: Reactions such as O-alkylation or esterification may be slower for this compound compared to 4-butoxyphenol due to the bulky substituent hindering the approach of reagents to the hydroxyl group.
Reactions at the Aromatic Ring: While the ortho positions are electronically activated, the steric bulk of the 1-butoxypropoxy group might provide a degree of steric shielding, potentially slowing down reactions with very large electrophiles at these positions compared to the less hindered 4-butoxyphenol. Studies on sterically hindered phenoxy radicals have shown that bulky substituents can influence reaction enthalpies and activation barriers. arxiv.org
| Property | 4-Butoxyphenol | This compound | Reason for Difference |
|---|---|---|---|
| Structure of Substituent | -O-(CH₂)₃-CH₃ | -O-CH(CH₃)-O-(CH₂)₃-CH₃ | Increased chain length and branching |
| Electronic Effect | Electron-donating (activating) | Electron-donating (activating) | Similar (both are alkoxy groups) |
| Steric Hindrance | Moderate | High | Greater size and branching of the substituent |
| Predicted Reactivity at -OH | Standard for a p-alkoxyphenol | Potentially slower due to steric hindrance | Steric hindrance |
| Predicted Reactivity at Ring | Highly activated at ortho positions | Highly activated at ortho positions; may be sterically hindered for large reagents | Steric hindrance |
Correlation of Electronic Structure with Chemical Behavior
The chemical behavior of this compound is a direct consequence of its electronic structure. The distribution of electron density in the molecule is governed by the combination of the phenolic hydroxyl group and the para-alkoxy substituent.
Both the -OH group and the -O-CH(CH₃)O-Bu group are strong electron-donating groups due to resonance. masterorganicchemistry.comlibretexts.org Their effects are cooperative, leading to a highly electron-rich aromatic system. The lone pairs on both the phenolic oxygen and the ether oxygen adjacent to the ring contribute to increasing the electron density, particularly at the carbon atoms ortho to the hydroxyl group (and meta to the alkoxy group).
This electronic enrichment dictates the compound's primary chemical behaviors:
Enhanced Electrophilic Aromatic Substitution: The high electron density makes the ring highly susceptible to attack by electrophiles. Reactions like halogenation, nitration, sulfonation, and Friedel-Crafts reactions are expected to proceed readily, predominantly at the positions ortho to the powerful hydroxyl directing group. solubilityofthings.comlibguides.com
Oxidation: Phenols are susceptible to oxidation, and the electron-rich nature of this derivative would likely facilitate oxidation reactions, potentially leading to the formation of quinone-type structures under appropriate conditions.
| Electronic Effect | Structural Origin | Consequence on Chemical Behavior |
|---|---|---|
| Strong Resonance Donation (+M) | Lone pairs on phenolic -OH and ether -O- | Activates the ring for electrophilic aromatic substitution, directing ortho to the -OH group. masterorganicchemistry.comlibguides.com |
| Weak Inductive Withdrawal (-I) | Electronegativity of oxygen atoms | Largely overshadowed by the stronger resonance effect. libretexts.org |
| Destabilization of Phenoxide | Overall electron-donating nature of the para-substituent | Results in lower acidity (higher pKa) compared to unsubstituted phenol. fiveable.me |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1-Butoxypropoxy)phenol in laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 4-hydroxyphenol reacts with 1-bromopropoxybutane under alkaline conditions (e.g., K₂CO₃ in DMF). Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 phenol-to-alkylating agent) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) . Industrial-scale protocols suggest reflux conditions and solvent recycling, but lab-scale synthesis prioritizes controlled small-batch production .
Q. What safety protocols are critical when handling this compound in experimental setups?
- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of spills, absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate. Store in airtight containers away from acids to prevent gas release. Acute toxicity data (oral LD₅₀ > 2000 mg/kg in rats) suggest moderate hazard, but chronic exposure risks require adherence to OSHA guidelines .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) identifies impurities.
- Spectroscopy : FT-IR confirms functional groups (e.g., phenolic -OH at 3200–3600 cm⁻¹, ether C-O-C at 1100–1250 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (MoKα radiation) resolves molecular geometry and hydrogen-bonding networks, as demonstrated for analogous phenolic derivatives .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions in this compound derivatives?
- Methodological Answer : The butoxypropoxy group directs electrophiles (e.g., nitronium ions, halogens) to the para position relative to the hydroxyl group. Kinetic vs. thermodynamic control can be studied by varying temperature (0°C vs. 25°C) and solvent polarity (acetonitrile vs. DCM). Competitive experiments with HNO₃/H₂SO₄ show >90% para-nitration, validated by ¹H NMR integration .
Q. What analytical strategies resolve discrepancies in stability data for this compound under varying environmental conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS detect degradation products (e.g., quinones from oxidation). Conflicting data on hydrolysis rates in acidic vs. alkaline media require pH-controlled kinetic assays (UV-Vis monitoring at 270 nm). Meta-analyses of High Production Volume (HPV) datasets, supplemented by primary studies, reconcile outliers .
Q. What computational models predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates binding to cytochrome P450 enzymes, correlating with experimental IC₅₀ values from enzyme inhibition assays. AI-driven tools (e.g., PubChem’s synthesis planners) propose derivatization pathways for enhanced bioactivity .
Key Notes
- Synthesis and stability protocols should be validated against peer-reviewed datasets (e.g., PubChem, DSSTox) .
- Advanced queries require interdisciplinary integration of experimental and computational data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
